

Environmental fate and transport of Parathion in soil and water

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An In-Depth Technical Guide to the Environmental Fate and Transport of **Parathion** in Soil and Water

Introduction

Parathion (O,O-diethyl-O-4-nitrophenyl thiophosphate) is an organophosphate insecticide and acaricide previously used extensively in agriculture.[1] Due to its high acute toxicity to non-target organisms, including humans, its use has been banned or restricted in many countries. [1] Understanding the environmental fate and transport of **parathion** is critical for assessing the risks associated with historical contamination and for managing contaminated sites. This technical guide provides a comprehensive overview of the degradation, sorption, and transport processes governing **parathion**'s behavior in soil and aquatic environments, tailored for researchers and environmental scientists.

Physicochemical Properties

The environmental behavior of **parathion** is fundamentally governed by its physicochemical properties. It has moderate water solubility and a high octanol-water partition coefficient (Log Kow), indicating a tendency to partition into organic phases rather than water.[1] Its relatively low vapor pressure suggests that volatilization is not a primary dissipation pathway.[1] **Parathion**'s strong affinity for organic carbon, indicated by its high organic carbon-water partition coefficient (Koc), is a key factor in its limited mobility in soil.[2]

Table 1: Physicochemical Properties of Parathion



Property	Value	Reference
Water Solubility	24 mg/L (at 25°C)	[1]
Vapor Pressure	5.0 mPa (at 20°C)	[3]
Log Octanol-Water Partition Coefficient (Log Kow)	3.83	[1]
Henry's Law Constant	2.98 x 10-7 atm-m3/mol	[4]

Environmental Fate in Soil

Once introduced into the soil, **parathion** is subject to several degradation and transport processes that determine its persistence and potential for off-site movement.

Degradation Processes

Degradation in soil is a result of biotic and abiotic processes, with microbial action being the most significant.[2]

- Biodegradation: Microbial metabolism is the primary mechanism for **parathion** detoxification in soil.[2] Degradation is significantly faster in non-sterilized soils compared to sterilized controls, highlighting the crucial role of microorganisms.[2] For instance, after eight weeks of incubation, less than 2% and 6% of applied **parathion** remained in organic and mineral soils, respectively, whereas 80% and 95% remained in their sterilized counterparts.[2] The degradation pathway is influenced by soil conditions; under aerobic conditions, hydrolysis to p-nitrophenol is common, while under anaerobic (flooded) conditions, the nitro group is reduced to form amino**parathion**.[2][5] Several bacterial genera, including Flavobacterium and Pseudomonas, are capable of hydrolyzing **parathion**.[2]
- Photodegradation: The breakdown of parathion by sunlight is a relevant process but is limited to the soil surface, as sunlight does not penetrate deeper soil layers.[2] Measured photodegradation half-lives in various soils range from approximately 15 to 21 days.[2] The primary degradation products from photolysis are paraoxon and p-nitrophenol.[2]
- Chemical Hydrolysis: Parathion can undergo slow chemical hydrolysis in soil systems.[2]
 This process is generally slower than microbial degradation but contributes to the overall



dissipation.[6]

Transport Mechanisms

Parathion's movement within and from the soil is primarily controlled by its strong sorption characteristics.

- Sorption and Mobility: **Parathion** exhibits low mobility in soil due to its strong adsorption to soil particles, a process positively correlated with the soil's organic matter content.[2] This strong binding significantly limits its potential to leach into groundwater.[2][7] The fraction of **parathion** leached from a soil column was found to be only 1.24% for an organic soil and 4.36% for sand.[2]
- Volatilization: Volatilization of parathion from soil surfaces is generally considered a minor dissipation pathway due to its low vapor pressure and strong adsorption to soil.[2]

Environmental Fate in Water

In aquatic systems, **parathion** is degraded by a combination of chemical, photochemical, and biological processes. Its distribution is influenced by its tendency to adsorb to suspended solids and sediment.

Degradation Processes

- Chemical Hydrolysis: Hydrolysis is a major degradation pathway for **parathion** in water. The rate is highly dependent on pH and temperature.[2] **Parathion** is relatively stable in neutral or acidic water but hydrolyzes rapidly under alkaline conditions.[2] An increase in temperature from 20°C to 37.5°C at pH 7.4 was shown to decrease the hydrolysis half-life from 130 days to 27 days.[2]
- Photodegradation: In surface waters, photolysis by sunlight is an important degradation process.[1][2] The rate is influenced by the intensity of sunlight and the presence of natural photosensitizers like humic and fulvic acids.[2] The primary degradation product of photolysis in water is paraoxon, with smaller amounts of p-nitrophenol and aminoparathion also observed.[2]



Biodegradation: As in soil, microbial metabolism is a major route of parathion detoxification in aquatic environments.[2] Microorganisms in water and sediment can rapidly degrade parathion.[2] In some cases, repeated exposure can lead to microbial populations that are acclimated to degrade the compound more rapidly.[4]

Transport and Distribution

- Sorption to Sediments: **Parathion** released into water readily adsorbs to suspended solids and bottom sediments.[2] This partitioning affects its availability for degradation processes like photolysis and biodegradation, as well as its bioavailability to aquatic organisms.[2]
- Volatilization: While some volatilization from the water surface can occur, the process is attenuated by **parathion**'s strong adsorption to sediment and suspended particles.[2]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the fate and transport of **parathion**.

Table 2: Half-life of **Parathion** in Soil

Degradation Process	Soil Type	Half-life	Reference
Biodegradation	Sandy Loam	< 1 week	[2]
Biodegradation	Organic Soil	1.5 weeks	[2][6]
Photodegradation	Sandy Clay Loam (0.90% OM)	21.3 days	[2]
Photodegradation	Clay Loam (1.94% OM)	15.6 days	[2]
Photodegradation	Sandy Loam (3.52% OM)	20.8 days	[2]
Foliar Residue Decay	Plant Foliage	1 day - 2 weeks	[7][8]

Table 3: Half-life of **Parathion** in Water



Degradation Process	Water Type/Condition	Half-life	Reference
Hydrolysis	рН 7, 20°С	130 days	[2]
Hydrolysis	рН 6.3, 20°С	62 days	[2]
Hydrolysis	pH 8, sterile buffer	15 weeks	[2]
Hydrolysis	Aqueous System, pH 7.4, 37.5°C	27 days	[2]
Photodegradation	Lake Water	17.8 days	[2]
Photodegradation	River Water	23.7 days	[2]
Photodegradation	Marine Water	18.9 days	[2]
Photodegradation	Distilled Water	19.6 days	[2]

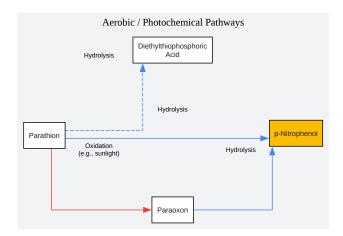
Table 4: Soil Sorption Coefficients (Koc) for Parathion

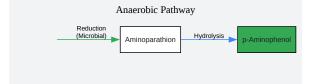
Soil/Sediment Characteristics	Log Koc	Koc Range	Reference
Various soils and sediments	2.50 - 4.20	-	[2]
Various soils (0.2-6.1% OM)	-	314 - 15,860	[2]
Five sterilized Iowa soils (0.88-31.65% OM)	-	602 - 805	[2]
Four soil types (0.41-43.7% OM)	-	965 - 1,700	[2]
Israeli soils (0.11- 5.82% OM)	-	Avg. 674	[2]
Israeli sediments (3.08-7.85% OM)	-	Avg. 1,538	[2]



Key Degradation Pathways

Parathion degradation proceeds through distinct pathways depending on environmental conditions, primarily the presence or absence of oxygen. The main routes include oxidation to the more toxic paraoxon, hydrolysis to p-nitrophenol, and reduction to amino**parathion**.





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Caption: Major degradation pathways for **parathion** under aerobic and anaerobic conditions.

Standard Experimental Protocols

Evaluating the environmental fate of **parathion** requires standardized laboratory methods. The following sections describe the general protocols for key experiments.

Soil Sorption: Batch Equilibrium Method (OECD 106)

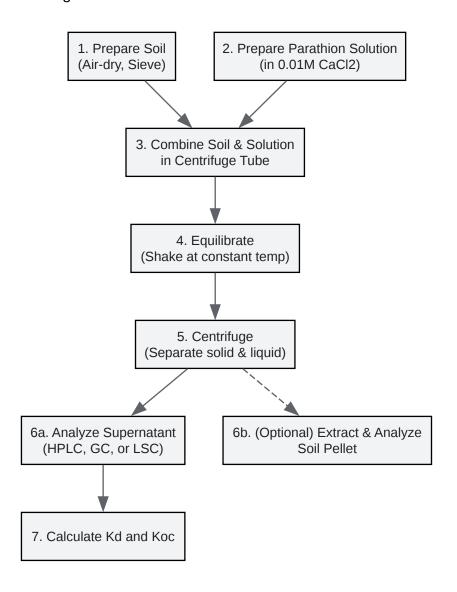
This method is used to determine the soil-water partition coefficient (Kd) and the organic carbon-normalized partition coefficient (Koc), which indicate a chemical's tendency to bind to soil.

Methodology:

- Soil Preparation: Representative soil samples are air-dried, sieved (typically <2 mm), and characterized for properties like pH, organic carbon content, and texture.
- Solution Preparation: A stock solution of **parathion**, often 14C-radiolabeled for ease of quantification, is prepared in a 0.01 M CaCl2 solution, which mimics the ionic strength of soil water.
- Equilibration: A known mass of soil is placed in a centrifuge tube with a known volume of the **parathion** solution. The tubes are agitated on a shaker at a constant temperature until equilibrium is reached (typically 24-48 hours). Preliminary kinetic studies are performed to determine the exact equilibrium time.[2]
- Phase Separation: The tubes are centrifuged at high speed to separate the solid phase (soil) from the aqueous phase (supernatant).
- Analysis: The concentration of parathion remaining in the supernatant is measured using liquid scintillation counting (for 14C-labeled compound) or chromatographic methods like HPLC or GC.[9][10]
- Calculation: The amount of parathion sorbed to the soil is calculated by the difference between the initial and equilibrium aqueous concentrations. The Kd is calculated as the ratio



of the concentration in soil to the concentration in water. Koc is then derived by normalizing Kd to the fraction of organic carbon in the soil.



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Caption: General experimental workflow for a batch equilibrium soil sorption study.

Aerobic and Anaerobic Transformation in Soil (OECD 307)

This protocol is designed to determine the rate and pathway of degradation in soil under controlled aerobic and anaerobic conditions.

Methodology:



- Soil Treatment: Sieved, fresh soil is adjusted to a specific moisture content (e.g., 40-60% of maximum water holding capacity) and treated with 14C-parathion.
- Incubation: The treated soil is incubated in the dark at a constant temperature.
- Aerobic Conditions: For aerobic studies, a continuous stream of humidified, CO2-free air is passed through the incubation vessel. Volatile organics and 14CO2 produced from mineralization are trapped in solutions (e.g., ethylene glycol and KOH).
- Anaerobic Conditions: For anaerobic studies, the soil is typically saturated with water and purged with nitrogen after an initial aerobic phase to establish anaerobic conditions.
- Sampling and Extraction: At periodic intervals, replicate soil samples are removed and extracted with appropriate organic solvents (e.g., acetonitrile/water).
- Analysis: The extracts are analyzed using HPLC with a radioactivity detector or GC to quantify the parent parathion and its degradation products. The amount of non-extractable (bound) residues and mineralized 14CO2 is also quantified.
- Data Analysis: Degradation kinetics (e.g., half-life) are calculated by plotting the decline in the parent compound concentration over time.

Analytical Determination

The quantification of **parathion** and its primary metabolites (paraoxon, p-nitrophenol) in environmental samples is predominantly performed using gas chromatography (GC) or high-performance liquid chromatography (HPLC).[9][10]

- Sample Preparation: Methods vary by matrix but typically involve liquid-liquid extraction or solid-phase extraction (SPE) to isolate and concentrate the analytes from the soil or water matrix.[9]
- Instrumentation:
 - GC is often coupled with selective detectors such as a Flame Photometric Detector (FPD),
 Nitrogen-Phosphorus Detector (NPD), or Mass Spectrometry (MS) for sensitive and
 specific detection.[9][10]



 HPLC with a UV detector is also commonly used, particularly for analyzing the parent compound and its metabolites simultaneously.[9]

Conclusion

The environmental fate of **parathion** is a complex interplay of degradation and transport processes. In soil, its fate is dominated by microbial degradation, while its strong sorption to organic matter results in low mobility and a minimal risk of leaching to groundwater. In aquatic systems, dissipation is driven by a combination of chemical hydrolysis (influenced by pH and temperature), photodegradation in surface waters, and microbial degradation. Adsorption to suspended solids and sediments is a key process that controls the distribution and bioavailability of **parathion** in water. The primary degradation products of concern are the more toxic metabolite paraoxon and the more mobile p-nitrophenol. A thorough understanding of these pathways and the factors that control them is essential for accurately assessing the environmental risk and developing effective remediation strategies for **parathion**-contaminated sites.

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References

- 1. Degradation and Byproduct Formation of Parathion in Aqueous Solutions by UV and UV/H2O2 Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. cdn.who.int [cdn.who.int]
- 4. Parathion | C10H14NO5PS | CID 991 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. EXTOXNET PIP PARATHION [extoxnet.orst.edu]
- 8. fruit.webhosting.cals.wisc.edu [fruit.webhosting.cals.wisc.edu]



- 9. ANALYTICAL METHODS Toxicological Profile for Parathion NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
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